2-Chloro-4-(chlorosulfonyl)benzoic acid
Description
Chemical Classification and Nomenclature
2-Chloro-4-(chlorosulfonyl)benzoic acid belongs to the broader class of substituted benzoic acids, specifically classified as a chlorosulfonyl-substituted aromatic carboxylic acid. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-chloro-4-chlorosulfonylbenzoic acid, reflecting the specific positioning of its functional groups. Alternative nomenclature includes the descriptor "benzoic acid, 2-chloro-4-(chlorosulfonyl)-" which emphasizes the parent benzoic acid structure with specified substitutions.
The compound represents a specialized category within organosulfur chemistry, where the chlorosulfonyl group serves as both a reactive center and a directing group for further chemical transformations. Within the classification system for pharmaceutical intermediates, this compound is categorized as a synthetic building block due to its capacity to undergo diverse chemical reactions while maintaining structural integrity. The presence of multiple electronegative substituents classifies it as a highly polarized aromatic system, influencing both its physical properties and chemical behavior.
Historical Context and Development
The development of chlorosulfonyl benzoic acid derivatives emerged from the need for versatile pharmaceutical intermediates capable of introducing sulfonyl functionality into target molecules. Research into substituted chlorosulfonyl benzoic acids gained momentum during the mid-20th century as pharmaceutical chemists sought efficient methods for synthesizing sulfonamide-containing drugs. The specific compound this compound was developed as part of broader research efforts to create intermediates for diuretic medications, particularly in the synthesis of compounds related to furosemide and similar therapeutic agents.
Patent literature from the late 20th century demonstrates the industrial significance of this compound family, with multiple synthetic routes developed to optimize yield and purity for commercial applications. The compound's development was driven by the pharmaceutical industry's requirement for reliable intermediates that could undergo selective transformations while maintaining the integrity of sensitive functional groups. Historical synthesis methods evolved from simple chlorosulfonation reactions to more sophisticated multi-step processes designed to achieve higher selectivity and improved reaction conditions.
Structural Features and Functional Group Analysis
The molecular structure of this compound features a benzene ring with three distinct functional groups strategically positioned to maximize synthetic utility. The carboxylic acid group at position 1 provides a site for esterification, amidation, and other carbonyl chemistry reactions. The chloro substituent at position 2 serves as both an electron-withdrawing group and a potential leaving group for nucleophilic aromatic substitution reactions.
The chlorosulfonyl group at position 4 represents the most reactive center in the molecule, capable of undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives. The Standard International Chemical Identifier for this compound is InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11), which provides a unique structural descriptor. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O further confirms the precise connectivity of atoms within the molecule.
The three-dimensional structure exhibits significant molecular polarity due to the presence of multiple electronegative atoms and polar bonds. The chlorosulfonyl group adopts a tetrahedral geometry around the sulfur atom, while the carboxylic acid group remains planar with the benzene ring. These structural features contribute to the compound's distinctive physical properties and chemical reactivity patterns.
Position in Chlorosulfonyl Benzoic Acid Family
Within the chlorosulfonyl benzoic acid family, this compound occupies a unique position due to its specific substitution pattern. Comparative analysis with other family members reveals distinct reactivity profiles and synthetic applications. The 4-(chlorosulfonyl)benzoic acid parent compound, with molecular formula C₇H₅ClO₄S and molecular weight 220.63 grams per mole, serves as the foundational structure for this family.
The addition of the chloro substituent at position 2 in this compound significantly alters the electronic distribution within the aromatic system compared to the parent compound. This modification enhances the electrophilic character of the chlorosulfonyl group while providing an additional site for chemical modification. Other family members include 3-(chlorosulfonyl)benzoic acid, which exhibits different regioselectivity patterns in synthetic applications.
The positioning of functional groups within this family directly influences synthetic accessibility and reactivity patterns. The this compound structure provides optimal spacing between reactive centers, facilitating selective transformations and minimizing unwanted side reactions.
Chemical Formula and Registry Identification
The definitive chemical formula for this compound is C₇H₄Cl₂O₄S, representing a molecular composition of seven carbon atoms, four hydrogen atoms, two chlorine atoms, four oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 255.08 grams per mole, which serves as a fundamental parameter for stoichiometric calculations in synthetic applications.
The compound is officially registered under Chemical Abstracts Service number 61953-04-6, providing a unique identifier for regulatory and commercial purposes. The MDL number MFCD20731107 serves as an additional registry identifier used in chemical databases and inventory systems. The PubChem Compound Identifier 188427 facilitates electronic database searches and chemical informatics applications.
Additional registry identifiers include the European Community number and various supplier-specific catalog numbers used for commercial procurement. The InChI Key XYJQBDLJABAHGK-UHFFFAOYSA-N provides a shortened hash representation of the molecular structure for database indexing purposes. These multiple identification systems ensure accurate compound tracking across different chemical databases, regulatory systems, and commercial suppliers.
Physical property data indicates a powder appearance at room temperature, with a boiling point of 404.2 degrees Celsius at 760 millimeters of mercury pressure. The density is reported as 1.694 grams per cubic centimeter, reflecting the high atomic mass contribution from the chlorine and sulfur atoms. Storage recommendations specify refrigerated conditions to maintain compound stability and prevent degradation.
Properties
IUPAC Name |
2-chloro-4-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQBDLJABAHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977494 | |
| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61953-04-6 | |
| Record name | Benzoic acid, 2-chloro-4-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of 2-Chlorobenzoic Acid
One classical approach involves direct chlorosulfonation of 2-chlorobenzoic acid or its derivatives using chlorosulfonic acid or related reagents. However, more refined methods have been developed to improve yield and purity.
Oxidation of 2-Chloro-4-(methylsulfonyl)benzoic Acid
According to US Patent US5008448A, 2-chloro-4-(methylsulfonyl)benzoic acid can be prepared by oxidation of 2-chloro-4-(sulfinyl)benzoic acid intermediates, followed by conversion to acid chlorides and further functionalization. The process involves:
- Reaction of 2-chloro-4-sulfinylbenzoic acid with chloroacetic acid and sodium hydroxide under reflux.
- Acidification to precipitate the methylsulfonyl derivative.
- Yields reported up to 89% with 85% purity.
This method highlights the importance of controlled oxidation and substitution steps to achieve the desired sulfonyl functionality.
Chlorination and Oxidation of 4-Methylsulfonyltoluene
A Chinese patent CN102627591B describes a two-step process starting from 4-methylsulfonyltoluene:
Step 1: Chlorination
4-methylsulfonyltoluene is chlorinated at the 2-position using chlorine gas in the presence of an iron catalyst and low-polarity solvents such as carbon tetrachloride or dichloromethane at 85–95°C. The reaction proceeds for about 5 hours, achieving a molar yield of 93.4% for 2-chloro-4-methylsulfonyltoluene.Step 2: Oxidation
The chlorinated intermediate is oxidized with 55–65 wt% nitric acid at 175–195°C. After reaction completion, the mixture is neutralized with sodium hydroxide, filtered, and acidified to precipitate 2-chloro-4-(methylsulfonyl)benzoic acid with about 85% molar yield.
This method is noted for its high yield, cost-effectiveness, and good product quality.
Sulfonylation via Sulfonyl Chloride Intermediates
WO1990006301A1 patent describes a method involving:
- Preparation of 2-(chloro)-4-(chlorosulfonyl)benzoyl chloride intermediates.
- Reaction with reducing agents such as sodium or potassium sulfite in the presence of bases (e.g., sodium bicarbonate) at controlled pH (7–9) and temperatures (20–75°C).
- This step reduces the sulfonyl chloride group to sulfonate salts and hydrolyzes acid chlorides to benzoic acids.
This approach allows fine control over the sulfonylation and acid formation steps, optimizing yield and purity.
Oxidative Chlorosulfonation Using Chromium(VI) Oxide
A method for synthesizing 4-(chlorosulfonyl)benzoic acid (a close analog) involves oxidation of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic acid/acetic anhydride at 20–40°C for 2 hours, yielding about 55% product. This method can be adapted for 2-chloro derivatives with appropriate modifications.
The chlorination of methylsulfonyl toluene derivatives under iron catalysis in low-polarity solvents is highly efficient, providing regioselective substitution at the 2-position with minimal by-products.
Oxidation with nitric acid at elevated temperatures effectively converts methylsulfonyltoluene derivatives to the corresponding benzoic acids with sulfonyl groups intact, maintaining high yields and purity.
The use of sulfonyl chloride intermediates followed by reduction and hydrolysis allows for versatile functional group transformations, enabling the preparation of various substituted benzoic acids with sulfonyl functionalities.
Chromium(VI) oxide oxidation methods, while effective, tend to have moderate yields and involve toxic reagents, making them less favorable for large-scale synthesis.
Reaction conditions such as temperature, pH, solvent polarity, and catalyst presence critically influence the yield and purity of the final product. Optimizing these parameters is essential for industrial applicability.
The preparation of 2-chloro-4-(chlorosulfonyl)benzoic acid is best achieved through multi-step processes involving selective chlorination and oxidation of methylsulfonyl toluene derivatives or via sulfonyl chloride intermediates. The most efficient and industrially viable methods employ iron-catalyzed chlorination in low-polarity solvents followed by nitric acid oxidation, yielding high purity products with good overall yields. Alternative methods using sulfonyl chloride intermediates and controlled reduction provide additional synthetic flexibility. Chromium(VI) oxide oxidation, while historically significant, is less favored due to environmental and yield considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2-chloro-4-hydroxybenzoic acid.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Lithium Aluminum Hydride: Employed in reduction reactions.
Aqueous Bases: Utilized in hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
2-Chloro-4-hydroxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
2-Chloro-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues, their substituents, and applications:
Reactivity and Functional Group Analysis
- Chlorosulfonyl (-SO₂Cl) vs. Methylsulfonyl (-SO₂CH₃):
The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) . In contrast, methylsulfonyl derivatives are chemically inert under standard conditions, making them suitable for stable sulfone linkages in pharmaceuticals . - Fluorosulfonyl (-SO₂F):
Fluorosulfonyl analogues exhibit enhanced leaving-group ability compared to -SO₂Cl, useful in fluorination reactions or radiopharmaceuticals . - Phenoxy/Nitro Substituents (Acifluorfen): The nitro group and trifluoromethylphenoxy chain in acifluorfen confer herbicidal activity by disrupting plant enzyme systems, a property absent in simpler sulfonylbenzoic acids .
Biological Activity
Overview
2-Chloro-4-(chlorosulfonyl)benzoic acid (CAS No. 61953-04-6) is a sulfonyl-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both a chloro and a chlorosulfonyl group, which contribute to its chemical reactivity and potential therapeutic applications.
The structural formula of this compound can be represented as follows:
This compound is known for its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-withdrawing effects of the chlorosulfonyl group .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 100 µg/mL |
| Bacillus subtilis | 25 µg/mL |
These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in renal cell carcinoma models. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This has been observed in various enzymatic assays where the compound acts as a competitive inhibitor.
- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Renal Cell Carcinoma : In a controlled laboratory setting, this compound was administered to renal cell carcinoma cell lines, resulting in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Antimicrobial Efficacy Assessment : In vivo studies using murine models demonstrated that treatment with this compound led to a marked decrease in bacterial load in infections caused by Staphylococcus aureus, suggesting its potential use in clinical settings for treating bacterial infections .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-4-(chlorosulfonyl)benzoic acid?
The compound is synthesized via sulfonation and chlorination of benzoic acid derivatives. A validated method involves reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This yields 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is hydrolyzed under controlled pH (7–9) using sodium sulfite and bicarbonate to form the final product. Reaction conditions (temperature, stoichiometry) are critical for yield optimization .
Q. How is the purity of this compound verified in synthetic workflows?
Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to identify functional groups (e.g., sulfonyl chloride), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, as demonstrated for structurally similar benzoic acid derivatives .
Q. What safety precautions are essential during handling?
Due to its reactive sulfonyl chloride group, use personal protective equipment (PPE) and work in a fume hood. Avoid contact with water to prevent hydrolysis to toxic gases (e.g., HCl). Storage recommendations include anhydrous conditions and inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-product formation (e.g., over-chlorination) is mitigated by controlling temperature (50–75°C) and reagent addition rates. Catalytic DMF accelerates thionyl chloride reactions while reducing side reactions. Post-synthesis purification via acid precipitation or solvent extraction (ethyl acetate) improves yield .
Q. What computational tools aid in predicting synthetic pathways for derivatives?
Retrosynthesis tools like Reaxys or AI-driven platforms (e.g., Pistachio) analyze feasible routes for derivatives. For example, substituting the sulfonyl chloride group with methylsulfonyl via nucleophilic displacement requires evaluating steric and electronic effects using density functional theory (DFT) .
Q. How do crystallographic methods resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SHELX suite) determines precise bond lengths and angles. For example, sulfonamide derivatives of benzoic acid have been characterized using SHELXL refinement, revealing intermolecular hydrogen bonding critical for stability .
Q. What strategies address contradictions in reported reaction yields?
Discrepancies arise from variations in starting material purity or reaction scales. Reproducibility is enhanced by standardizing reagent sources (e.g., anhydrous sodium sulfite) and validating protocols via kinetic studies (e.g., monitoring by HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
